

The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erk-IN-2*

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Introduction

Ulixertinib, also known as BVD-523, is a potent and selective, orally available small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).^{[1][2][3]} As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.^{[1][4]} Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components like BRAF and RAS, is a hallmark of a significant portion of human cancers, making ERK1/2 compelling therapeutic targets.^{[4][5][6]} Ulixertinib is an ATP-competitive, reversible inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for various advanced solid tumors.^{[1][4][5][7]} This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for Ulixertinib.

Chemical Structure and Physicochemical Properties

Ulixertinib is a complex heterocyclic molecule with the chemical formula C₂₁H₂₂Cl₂N₄O₂.^{[2][8]} Its structure is characterized by a central pyrrole carboxamide core.^[9]

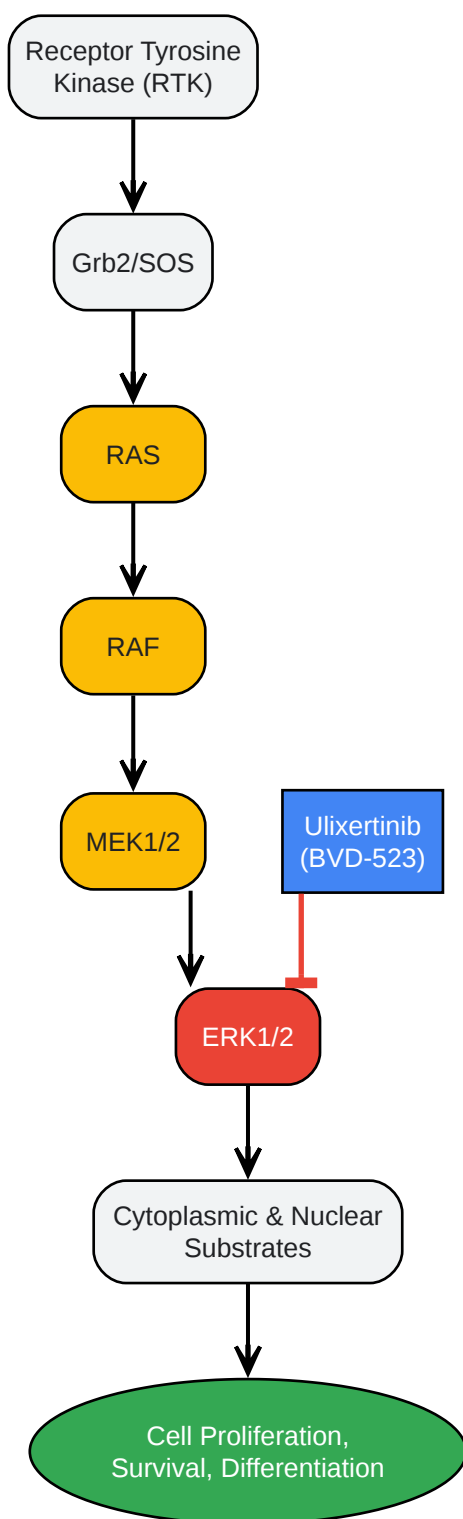
Table 1: Physicochemical Properties of Ulixertinib (BVD-523)

Property	Value	Reference
IUPAC Name	(S)-4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide	[9]
Synonyms	BVD-523, VRT752271	[2][9]
CAS Number	869886-67-9	[2][8][9]
Molecular Formula	C21H22Cl2N4O2	[2][8][9]
Molecular Weight	433.33 g/mol	[2][8][9][10]
Appearance	White to off-white solid	[8]
Solubility	DMSO: 86 mg/mL (198.46 mM), Ethanol: 86 mg/mL, Water: Insoluble	[10][11]

Mechanism of Action

Ulixertinib functions as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[1][4][7] By binding to the ATP-binding pocket of the ERK enzymes, it prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive cell proliferation and survival.[1][2][3] The inhibition of ERK1/2 leads to a halt in the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway for their growth.[2][3] A notable characteristic of Ulixertinib's mechanism is its ability to inhibit the phosphorylation of target substrates even in the presence of increased ERK1/2 phosphorylation, a feedback mechanism often observed with upstream inhibitors.[5][7]

Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by Ulixertinib.



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MAPK Signaling Pathway and Ulixertinib's Point of Inhibition.

Biological Activity

Ulixertinib has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical models.

Table 2: In Vitro Activity of Ulixertinib (BVD-523)

Parameter	Target	Cell Line	Value	Reference
IC50	ERK2	-	<0.3 nM	[8][10]
Ki	ERK2	-	0.04 ± 0.02 nM	[7]
IC50 (pRSK)	pRSK (downstream of ERK)	A375 (BRAFV600E)	0.14 µM	[10][11]
IC50 (Cell Proliferation)	-	A375 (BRAFV600E)	180 nM	[10][11]

In Vivo Activity:

In xenograft models of human cancers with BRAFV600E mutations, such as the A375 melanoma and Colo205 colorectal cancer cell lines, orally administered Ulixertinib has been shown to induce dose-dependent tumor growth inhibition and even tumor regression.[7] For instance, in A375 xenografts, doses of 50 and 100 mg/kg twice daily resulted in significant antitumor activity.[7] In the Colo205 model, doses of 50, 75, and 100 mg/kg twice daily led to mean tumor regressions of -48.2%, -77.2%, and -92.3%, respectively.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK inhibitors. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (Radiometric)

Objective: To determine the inhibitory activity (Ki) of Ulixertinib against ERK2.

Methodology:

- Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[\[10\]](#)[\[11\]](#)
- Enzyme and Substrate: Use purified, activated ERK2 enzyme and a suitable substrate such as Erktide (IPTTPITTTYFFFK).[\[10\]](#)
- Compound Preparation: Prepare a serial dilution of Ulixertinib in DMSO.
- Assay Procedure:
 - Dispense 1.2 nM of ERK2 protein in assay buffer into a 384-well plate containing the diluted Ulixertinib or DMSO control.[\[10\]](#)[\[11\]](#)
 - Pre-incubate the enzyme and compound for 20 minutes at room temperature.[\[10\]](#)
 - Initiate the kinase reaction by adding a substrate solution containing 16 μM Erktide and 120 μM [γ-33P]ATP.[\[10\]](#)
 - Allow the reaction to proceed for a defined period.
 - Stop the reaction and capture the phosphorylated substrate on a filter plate.
 - Wash the filter plate to remove unincorporated [γ-33P]ATP.
 - Measure the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The K_i value can be determined using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Ulixertinib in a cancer cell line.

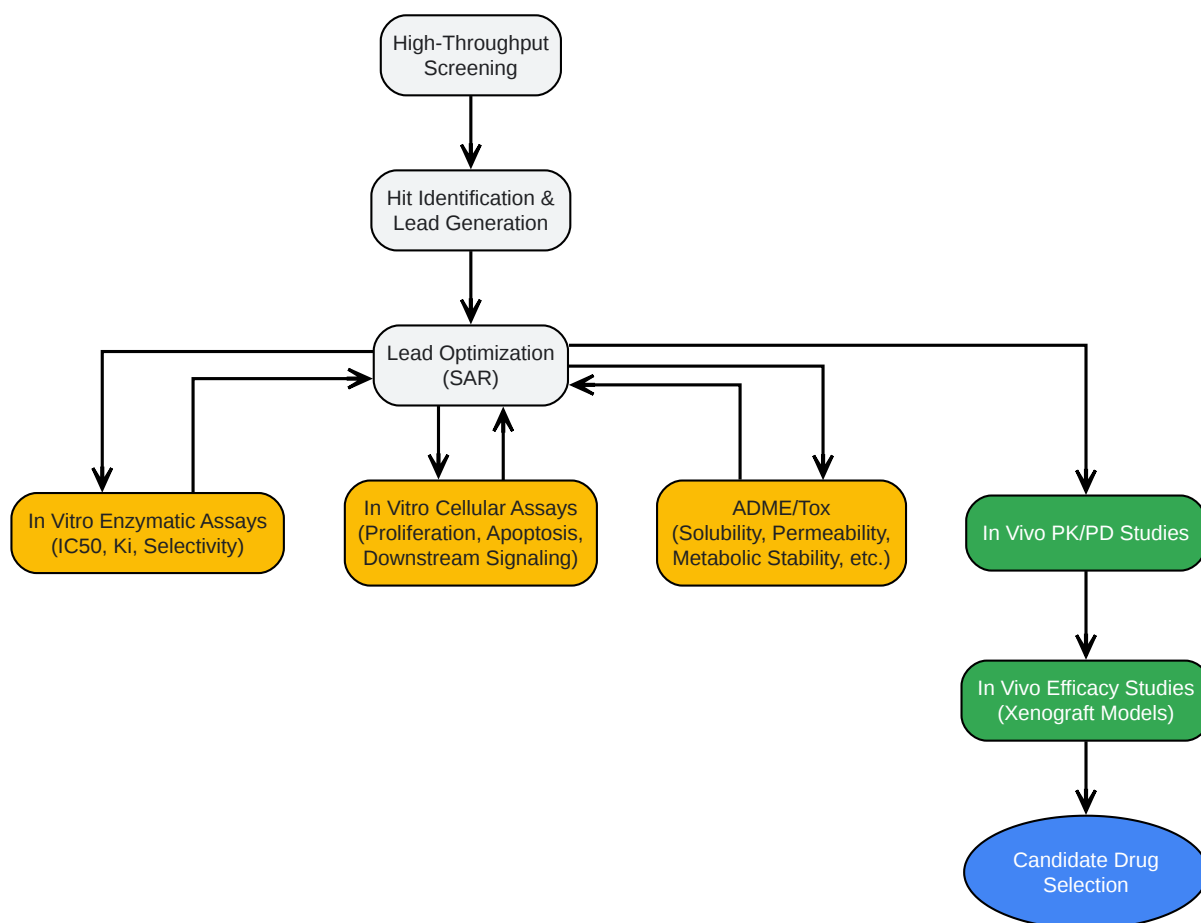
Methodology:

- Cell Culture: Culture A375 melanoma cells in DMEM supplemented with 10% fetal calf serum and 1% L-glutamine.[\[10\]](#)[\[11\]](#)

- Cell Seeding: Seed 200 cells per well in a 384-well plate and incubate overnight.[\[10\]](#)[\[11\]](#)
- Compound Treatment: Add Ulixertinib over a range of concentrations (e.g., 0.03 nM to 30 μ M) to the cells using an acoustic dispenser. The final DMSO concentration should be kept constant (e.g., 0.3%).[\[11\]](#)
- Incubation: Incubate the plates for 72 hours at 37°C.[\[11\]](#)
- Cell Staining and Imaging:
 - Fix the cells with 4% formaldehyde.[\[11\]](#)
 - Stain the cell nuclei with Hoechst 33342.[\[11\]](#)
 - Wash the plates with PBS.[\[11\]](#)
 - Acquire images and perform a cell count using a high-content imaging system.[\[11\]](#)
- Data Analysis: Determine the IC₅₀ value for cell proliferation inhibition by plotting the cell count against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ERK inhibitor like Ulixertinib.



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Preclinical Evaluation Workflow for an ERK Inhibitor.

Conclusion

Ulixertinib (BVD-523) is a highly potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor efficacy in preclinical models of MAPK pathway-driven cancers. Its development addresses the clinical challenge of acquired resistance to upstream inhibitors like BRAF and MEK inhibitors. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug

development professionals working on the discovery and characterization of novel ERK inhibitors.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Ulixertinib | C₂₁H₂₂Cl₂N₄O₂ | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed-valley.com [biomed-valley.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12433064#erk-in-2-chemical-structure-and-properties>]

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